1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine
Overview
Description
1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine is 401.17731291 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Systems for Organic Synthesis
Imidazole derivatives serve as efficient catalysts in organic synthesis. For example, sulfonic acid functionalized imidazolium salts have been shown to catalyze the synthesis of benzimidazoles, demonstrating the utility of imidazole derivatives in facilitating chemical reactions under environmentally friendly conditions (Khazaei et al., 2011).
Antiarrhythmic Activity
Imidazole derivatives have been investigated for their antiarrhythmic properties. Research into novel 3-alkyl-1-[omega-[4-[(alkylsulfonyl)amino]phenyl]-omega-hydroxyalkyl]-1H-imidazolium salts and related compounds has demonstrated potential in the development of class III antiarrhythmic agents, showing efficacy in models of cardiac arrhythmias (Lis et al., 1987).
Drug Metabolism Studies
Imidazole derivatives are also important in the study of drug metabolism. For instance, the metabolism of biaryl-bis-sulfonamide derivatives has been explored using microbial-based systems to produce mammalian metabolites, highlighting the role of imidazole derivatives in understanding the metabolic pathways of pharmaceuticals (Zmijewski et al., 2006).
Ionic Liquids for Energy Storage
Imidazole-based ionic liquids have been applied in energy storage technologies. Research into 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMI-FSI) as an electrolyte for electric double layer capacitors (EDLCs) demonstrates the potential of imidazole derivatives in enhancing the performance of energy storage devices (Handa et al., 2008).
Selective COX-2 Inhibition
Additionally, imidazole derivatives have been designed as selective COX-2 inhibitors, showcasing the therapeutic potential of these compounds in reducing the adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining analgesic and anti-inflammatory properties (Tabatabai et al., 2012).
properties
IUPAC Name |
N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1-(furan-2-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-28(25,26)21-22-15-19(16-23(2)17-20-12-8-14-27-20)24(21)13-7-11-18-9-5-4-6-10-18/h4-6,8-10,12,14-15H,3,7,11,13,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWIKLWYNKNDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN(C)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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